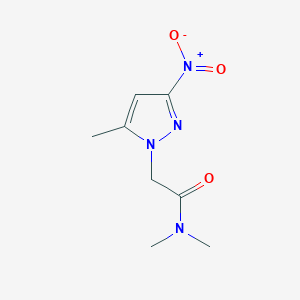
2-Hydroxy-5-(4-T-butylphenyl)nicotinic acid
Overview
Description
2-Hydroxy-5-(4-T-butylphenyl)nicotinic acid is a chemical compound with the CAS number 1261904-88-4 . Its molecular formula is C16H17NO3 and it has a molecular weight of 271.32 . The IUPAC name for this compound is 5-(4-tert-butylphenyl)-2-hydroxynicotinic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H17NO3/c1-16(2,3)12-6-4-10(5-7-12)11-8-13(15(19)20)14(18)17-9-11/h4-9H,1-3H3,(H,17,18)(H,19,20) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 470.9±45.0 °C . The predicted density is approximately 1 g/cm3 . The predicted pKa value is 2.36±0.20 .Scientific Research Applications
Herbicidal Activity
2-Hydroxy-5-(4-T-butylphenyl)nicotinic acid, a derivative of nicotinic acid, has shown promise in the field of agriculture, particularly in the development of herbicides. Studies have demonstrated that certain derivatives of nicotinic acid exhibit significant herbicidal activity. For example, compounds derived from nicotinic acid have shown effectiveness against Agrostis stolonifera and Lemna paucicostata, suggesting the potential for these compounds in weed control and management in agricultural settings (Chen Yu et al., 2021).
Pharmacological Effects
Nicotinic acid, from which this compound is derived, has been extensively studied for its pharmacological effects, particularly in lipid metabolism. It has been used as a lipid-lowering drug, demonstrating the ability to decrease lipolysis in adipose tissue. The activation of certain receptors, such as GPR109A (HM74 in humans), by nicotinic acid and its derivatives, plays a critical role in these effects (S. Tunaru et al., 2003).
Optical and Chemical Properties
Research into the chemical and optical properties of this compound and its derivatives has provided insights into their potential applications in various fields. Studies have explored the tautomerism and proton transfer processes in these compounds, offering valuable information for their use in chemical sensors and other applications (Bijan Kumar Paul et al., 2010).
Industrial Applications
In the context of industrial applications, nicotinic acid and its derivatives, including this compound, play a role in various sectors. For instance, methods have been developed for the production of nicotinic acid, highlighting its importance in food, pharmaceutical, and biochemical industries. This underscores the relevance of understanding and innovating in the synthesis and applications of nicotinic acid derivatives (Dawid Lisicki et al., 2022).
Safety and Hazards
properties
IUPAC Name |
5-(4-tert-butylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-16(2,3)12-6-4-10(5-7-12)11-8-13(15(19)20)14(18)17-9-11/h4-9H,1-3H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDWJRKPPMRSEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70687741 | |
| Record name | 5-(4-tert-Butylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70687741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261904-88-4 | |
| Record name | 5-(4-tert-Butylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70687741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid](/img/structure/B3046557.png)

![1,4-Dioxaspiro[4.5]dec-7-ene, 8-(4-bromophenyl)-](/img/structure/B3046562.png)

![methyl [3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B3046565.png)




![5-(Trifluoromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B3046573.png)
![1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile](/img/structure/B3046574.png)